Acetamide sulfate
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Overview
Description
Acetamide, also known as ethanamide, is an organic compound with the formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. Acetamide is a colorless, hygroscopic solid with a mousy odor and is readily soluble in water, chloroform, hot benzene, and glycerol. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. It is colorless to slightly yellow and is soluble in water at all concentrations. The combination of acetamide and sulfuric acid can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized through several methods:
Dehydration of Ammonium Acetate: This method involves heating ammonium acetate, which decomposes to form acetamide and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: Acetamide can also be produced by reacting acetylacetone with ammonia under reductive amination conditions.
Hydrolysis of Acetonitrile: Industrially, acetamide is often produced by hydrolyzing acetonitrile[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
Chemical Reactions Analysis
Types of Reactions
Acetamide undergoes various chemical reactions, including:
Hydrolysis: When treated with aqueous acid or base, acetamide hydrolyzes to form acetic acid and ammonia.
Reaction with Sulfuric Acid: Acetamide reacts with sulfuric acid to form acetic acid and ammonium hydrogen sulfate[ \text{CH}_3\text{CONH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{COOH} + \text{NH}_4\text{HSO}_4 ]
Common Reagents and Conditions
Aqueous Acid/Base: Used for hydrolysis reactions.
Sulfuric Acid: Used for reactions involving acetamide to produce acetic acid and ammonium hydrogen sulfate.
Major Products
Acetic Acid (CH₃COOH): Formed from the hydrolysis of acetamide.
Ammonium Hydrogen Sulfate (NH₄HSO₄): Formed from the reaction of acetamide with sulfuric acid.
Scientific Research Applications
Acetamide and its derivatives have various applications in scientific research:
Chemistry: Used as a solvent for organic and inorganic compounds, and in the synthesis of other chemicals.
Biology: Acetamide derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some acetamide derivatives are explored for their potential therapeutic applications.
Industry: Used in the production of plastics, explosives, and as a fire suppressant.
Mechanism of Action
The mechanism of action of acetamide involves its interaction with various molecular targets. For instance, in biological systems, acetamide derivatives can interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Acetamide can be compared with other amides such as:
Formamide (HCONH₂): The simplest amide, used as a solvent and in the production of pharmaceuticals.
N,N-Dimethylacetamide (CH₃CON(CH₃)₂): A widely used solvent in organic synthesis.
Benzamide (C₆H₅CONH₂): Used in the synthesis of various pharmaceuticals and as a plasticizer.
Acetamide is unique due to its simplicity and versatility in various chemical reactions and applications.
Properties
CAS No. |
115865-86-6 |
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Molecular Formula |
C2H7NO5S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
acetamide;sulfuric acid |
InChI |
InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) |
InChI Key |
KNWQCSNHLISUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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